
2-(2-Amino-2-oxoethoxy)benzamide
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Overview
Description
2-(2-Amino-2-oxoethoxy)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of an amino group, an oxo group, and an ethoxy group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-oxoethoxy)benzamide typically involves the reaction of salicylic acid derivatives with appropriate amines. One common method involves the reaction of 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide with 2-chloro-N,N-diphenylacetamide in the presence of potassium carbonate and potassium iodide in acetone at 56°C for 5 hours . The product is then purified through washing and filtration processes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-2-oxoethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-(2-Amino-2-oxoethoxy)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-2-oxoethoxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: A simpler analog with similar biological activities.
N-(2-Hydroxybenzyl)-2-aminobenzamide: Another derivative with potential therapeutic applications.
2-(2-(Diphenylamino)-2-oxoethoxy)-N-(pyridin-2-ylmethyl)benzamide: A more complex derivative with enhanced biological properties.
Uniqueness
2-(2-Amino-2-oxoethoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
90074-80-9 |
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Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(2-amino-2-oxoethoxy)benzamide |
InChI |
InChI=1S/C9H10N2O3/c10-8(12)5-14-7-4-2-1-3-6(7)9(11)13/h1-4H,5H2,(H2,10,12)(H2,11,13) |
InChI Key |
XSHWXJCDPREKSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)N |
Origin of Product |
United States |
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